![molecular formula C12H13N3O4 B1400196 ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate CAS No. 1373348-96-9](/img/structure/B1400196.png)
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Overview
Description
“Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate” is a chemical compound with the CAS Number: 1373348-96-9. It has a molecular weight of 263.25 and its IUPAC name is ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 136 - 137 degrees Celsius .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The 1H-pyrrolo[2,3-b]pyridine
derivatives have been reported to have potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This suggests potential applications in breast cancer treatment .
Inhibition of Cell Migration and Invasion
The 1H-pyrrolo[2,3-b]pyridine
derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .
Potential Lead Compounds for Drug Development
Due to their low molecular weight and potent activities, these derivatives could serve as appealing lead compounds beneficial to subsequent optimization . This could accelerate the development of new drugs .
Treatment of Various Cancers
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, 1H-pyrrolo[2,3-b]pyridine
derivatives could potentially be used in the treatment of these cancers .
Overcoming Resistance to Cancer Therapy
Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Hence, 1H-pyrrolo[2,3-b]pyridine
derivatives could potentially be used to overcome resistance to cancer therapy .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have shown low plasma exposure and high clearance, suggesting good metabolic stability .
Result of Action
The result of the compound’s action is the inhibition of tumor cell proliferation and the induction of apoptosis . It has also been found to significantly inhibit the migration and invasion of tumor cells
properties
IUPAC Name |
ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIAGIZSWBOUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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